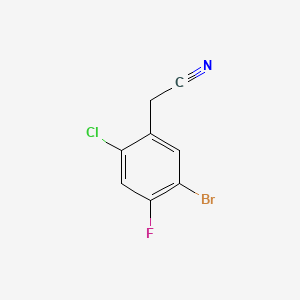

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile

描述

属性

IUPAC Name |

2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPQGCLAYLWCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242100 | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426290-08-5 | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation and Aromatic Substitution

A common approach starts with a suitably substituted aromatic precursor, such as o-toluidine or a related chlorofluorobenzene derivative. The steps are:

Bromination: Using N-bromosuccinimide (NBS) in an organic solvent, the aromatic ring undergoes selective bromination at the 5-position. This reaction is typically carried out at low temperature (below 10°C) to control regioselectivity and minimize side reactions.

Chlorination: Chlorine substitution at the 2-position can be introduced via Sandmeyer reaction, where an amino group is converted to a chloro substituent using cuprous chloride and hydrochloric acid after diazotization.

These steps yield 5-bromo-2-chloro substituted aromatic compounds that are key intermediates for further functionalization.

Benzylic Halogenation

The benzylic position adjacent to the aromatic ring is halogenated to form a benzylic halide intermediate. This is achieved by:

Reacting the 5-bromo-2-chloro substituted aromatic compound with a halogenating reagent (e.g., bromine or NBS) in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).

The reaction is performed in an organic solvent under controlled temperature (typically 0°C to 75°C) for 1 to 24 hours.

This step introduces a halogen (usually bromine) at the benzylic position, creating a reactive site for nucleophilic substitution.

Nucleophilic Substitution to Introduce Nitrile Group

The benzylic halide intermediate is then converted to the acetonitrile derivative by nucleophilic substitution:

The benzylic halide reacts with a cyanide source such as sodium cyanide or potassium cyanide in a polar aprotic solvent like acetonitrile or dimethylformamide.

The reaction proceeds under mild heating to facilitate substitution, yielding 2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile.

Purification and Isolation

The crude product is purified by recrystallization or solvent extraction using solvents such as petroleum ether, dichloromethane, ethyl acetate, or mixtures thereof. The purification protocol is optimized to remove residual halogenated impurities and by-products, ensuring high purity of the final acetonitrile compound.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Aromatic Bromination | N-bromosuccinimide (NBS), organic solvent | <10 | 1-3 | THF, dichloromethane | Low temp to control regioselectivity |

| Diazotization & Sandmeyer | Sodium nitrite, HCl, CuCl | 0-25 | 1-2 | Aqueous HCl | Converts amino to chloro substituent |

| Benzylic Halogenation | NBS, AIBN (radical initiator) | 0-75 | 1-24 | Dichloromethane, chloroform | Radical halogenation at benzylic site |

| Cyanide Substitution | Sodium or potassium cyanide | 50-80 | 2-6 | Acetonitrile, DMF | Nucleophilic substitution to nitrile |

| Purification | Recrystallization or solvent extraction | Ambient | Variable | Petroleum ether, ethyl acetate | Ensures high purity |

The synthetic route described is amenable to scale-up, as demonstrated in industrial patents and literature, with reaction times and temperatures optimized for batch processing.

Use of NBS for bromination and AIBN as radical initiator provides good selectivity and yield.

The Sandmeyer reaction for chlorination is a classical and reliable method for aromatic substitution and has been optimized for large-scale operations.

The nucleophilic substitution step is critical and requires careful control of cyanide handling and reaction conditions to maximize yield and minimize side reactions.

Purification methods involving solvent mixtures and recrystallization have been refined to achieve pharmaceutical-grade purity.

The preparation of this compound involves a sequence of halogenation, Sandmeyer chlorination, benzylic halogenation, and nucleophilic substitution with cyanide. Reaction parameters such as temperature, solvent choice, and reagent ratios are carefully controlled to optimize yield and purity. The described methods are supported by patents and industrial research, confirming their practicality and scalability for pharmaceutical manufacturing.

化学反应分析

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common reagents used in these reactions include sodium cyanide, palladium catalysts, and various solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

1.1 Drug Development

The compound is being investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer drugs. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets effectively.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, a study demonstrated that brominated and fluorinated phenylacetonitriles showed cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile | 10 | MCF-7 (Breast Cancer) |

| 2-(5-Bromo-2-fluorophenyl)acetonitrile | 25 | PC-3 (Prostate Cancer) |

1.2 Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.

Organic Synthesis

2.1 Synthesis of Complex Molecules

As an intermediate, this compound is utilized in synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions, making it a versatile building block in organic synthesis.

2.2 Catalysis

This compound may also serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science

3.1 Development of New Materials

In material science, this compound is explored for its potential to develop new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Study 1: Anticancer Activity

A study focused on the cytotoxic effects of halogenated phenylacetonitriles revealed that the introduction of halogen atoms significantly enhances anticancer activity compared to non-halogenated analogs. The findings suggest further exploration into the compound's mechanisms of action against cancer cells.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, compounds structurally similar to this compound were tested for their ability to reduce edema. Results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The cyanide group can inhibit enzymes by binding to the active site, preventing the enzyme from catalyzing its reaction . This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile with three analogous compounds:

Key Observations:

Ring System Variations: The target compound and the derivative in use a benzene ring, while 1227576-71-7 features a pyridine ring, introducing nitrogen into the aromatic system. Pyridine’s electron-deficient nature alters reactivity compared to benzene, particularly in electrophilic substitution reactions .

Substituent Effects :

- Halogens (Br, Cl, F) in the target compound enhance electron-withdrawing effects , lowering the HOMO energy and stabilizing the aromatic ring. This contrasts with the alkoxy groups in 1797290-47-1, which combine steric hindrance with moderate electron withdrawal .

- The pyridine derivative (1227576-71-7) lacks bromine but retains chlorine and fluorine, reducing molecular weight (186.57 vs. 248.48) and altering solubility .

Electronic and Reactivity Comparisons

HOMO-LUMO Analysis:

While direct computational data for the target compound is unavailable, studies on analogous halogenated aromatic systems (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal:

- Non-planar structures induced by substituents can reduce conjugation, affecting charge distribution .

- Electron-withdrawing groups (e.g., halogens) localize HOMO orbitals on the aromatic ring, directing electrophilic attacks to specific positions (e.g., para to electron-withdrawing substituents) .

For the target compound, the combined effects of Br, Cl, and F likely result in a low-lying HOMO , making it less reactive toward electrophiles compared to derivatives with electron-donating groups (e.g., alkoxy in 1797290-47-1).

Solubility and Stability:

- The target compound’s solubility is unspecified but inferred to be moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile group .

- The pyridine derivative (1227576-71-7) may exhibit higher solubility in water or alcohols due to the polarizable nitrogen atom .

- The bulky alkoxy groups in 1797290-47-1 likely enhance lipophilicity, favoring organic solvents like dichloromethane .

生物活性

2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile is a halogenated aromatic compound with the molecular formula CHBrClFN and a molecular weight of approximately 237.48 g/mol. Its structure features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with an acetonitrile functional group. This unique substitution pattern enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a precursor in the synthesis of aldose reductase inhibitors . These inhibitors are crucial for addressing diabetic complications by blocking the polyol pathway, which is implicated in diabetic neuropathy and retinopathy.

The compound's halogen substitutions influence its reactivity, allowing it to undergo various chemical transformations. Notably, studies have shown that it can interact with biological targets, indicating potential pathways for drug discovery. The specific mechanisms of action remain under investigation; however, its ability to undergo nucleophilic attacks suggests that it may be functionalized for enhanced biological effects.

Aldose Reductase Inhibition

A study focused on the synthesis of aldose reductase inhibitors derived from this compound demonstrated promising results in preclinical models. These compounds exhibited oral potency and efficacy against diabetes-related conditions, highlighting their therapeutic potential.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. For instance, derivatives of this compound were evaluated for their antiproliferative properties against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The results indicated that certain modifications to the structure could enhance cytotoxicity significantly .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Melphalan | A549 | 30.66 ± 0.76 |

| 4b (related derivative) | HeLa | 10.72 ± 1.03 |

| 5g (most active derivative) | A549 & HeLa | Induces apoptosis |

This table illustrates the comparative effectiveness of various compounds, emphasizing the potential of halogenated derivatives in anticancer therapy.

Structure-Activity Relationship (SAR)

The structural variations in halogenated acetonitriles significantly impact their biological activities. A comparative analysis reveals how different halogen substitutions can alter reactivity profiles:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(5-Bromo-4-fluorophenyl)acetonitrile | Bromine and fluorine substitutions | Used in synthesizing different classes of drugs |

| 2-(4-Bromo-3-fluorophenyl)acetonitrile | Different position of bromo and fluoro groups | Potentially different biological activities |

| 2-(5-Chloro-4-fluorophenyl)acetonitrile | Chlorine instead of bromine | May exhibit different reactivity patterns |

This table highlights how variations in halogen substituents can impact both chemical behavior and biological activity.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, and how can intermediates be characterized?

- Methodological Answer :

- Step 1 : Start with a halogenated aromatic precursor (e.g., 5-bromo-2-chloro-4-fluorobenzaldehyde) and perform a nucleophilic substitution or Friedel-Crafts alkylation to introduce the acetonitrile group .

- Step 2 : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor purity via TLC or HPLC (>95% purity threshold) .

- Step 3 : Characterize intermediates using / NMR to confirm substitution patterns and FT-IR to verify nitrile functionality (C≡N stretch ~2250 cm) .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane).

- Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for phase determination .

- Step 3 : Refine with SHELXL , applying anisotropic displacement parameters and validating with ORTEP-3 for thermal ellipsoid visualization .

- Key Parameters : Check R-factor (<5%), residual electron density (<1 eÅ), and bond length/angle deviations .

Q. What are the critical safety considerations for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential toxicity (H301/H311/H331 hazard codes) .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., bromine for Suzuki-Miyaura coupling) .

- Step 2 : Simulate transition states using B3LYP/6-31G(d) basis sets to estimate activation energies for nucleophilic substitution at the chloro or bromo positions .

- Step 3 : Validate predictions experimentally via NMR to track fluorine retention or substitution .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Case 1 : If splitting arises from diastereotopic protons, use COSY or NOESY to confirm spatial proximity .

- Case 2 : For paramagnetic impurities, repeat NMR with degassed solvents or add chelating agents (e.g., EDTA) .

- Case 3 : If halogen coupling (e.g., F-Cl interactions) causes splitting, compare with simulated spectra (MestReNova) .

Q. What strategies optimize the enantiomeric purity of derivatives synthesized from this compound?

- Methodological Answer :

- Strategy 1 : Employ chiral catalysts (e.g., BINAP-Pd complexes) in asymmetric cyanation or alkylation steps .

- Strategy 2 : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC purification, monitoring enantiomeric excess (ee) via polarimetry .

- Strategy 3 : Crystallize derivatives with chiral resolving agents (e.g., tartaric acid) to isolate enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。